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Compound of Interest

Compound Name: Fluroxypyr-meptyl

Cat. No.: B042059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Fluroxypyr-meptyl, a widely used pyridine-based herbicide. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with generalized experimental protocols for these analytical techniques. This information is

crucial for the identification, quantification, and structural elucidation of Fluroxypyr-meptyl in
various matrices.

Molecular Structure and Properties
Fluroxypyr-meptyl is the 1-methylheptyl ester of fluroxypyr. After foliar uptake, it is hydrolyzed

to the herbicidally active fluroxypyr acid.

Molecular Formula: C₁₅H₂₁Cl₂FN₂O₃[1]

Molecular Weight: 367.2 g/mol [1]

IUPAC Name: octan-2-yl 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetate[1]

CAS Number: 81406-37-3[1]

Spectroscopic Data
The following tables summarize the available spectroscopic data for Fluroxypyr-meptyl.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹³C NMR Spectral Data

The following table presents the available ¹³C NMR spectral data for Fluroxypyr-meptyl.[1]

Chemical Shift (ppm) Assignment

Data not publicly available in detail

Pyridine ring carbons, ester carbonyl carbon,

carbons of the 1-methylheptyl chain, and the

acetate methylene carbon.

¹H NMR Spectral Data

Detailed experimental ¹H NMR data, including chemical shifts, splitting patterns, and coupling

constants for Fluroxypyr-meptyl, are not readily available in public databases. However,

analytical standards and their corresponding NMR spectra are available from commercial

suppliers, which can be used for comparison and confirmation of the compound's identity.[2][3]

[4]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. While a

detailed peak list for Fluroxypyr-meptyl is not publicly available, the expected characteristic

absorption bands based on its structure are listed below.
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Wavenumber Range (cm⁻¹) Functional Group Vibration Type

3400 - 3200 N-H (amine) Stretching

3000 - 2850 C-H (alkane) Stretching

~1750 C=O (ester) Stretching

1600 - 1450
C=C and C=N (aromatic

pyridine ring)
Stretching

1300 - 1000 C-O (ester and ether) Stretching

850 - 550 C-Cl Stretching

~1200 C-F Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling molecular weight determination and structural elucidation.

GC-MS Data

The following table summarizes the major peaks observed in the Gas Chromatography-Mass

Spectrometry (GC-MS) analysis of Fluroxypyr-meptyl.[1]

m/z Relative Intensity

255 Major Peak

254 High

181 High

161 Moderate

209 Moderate

211 Moderate

104 Moderate
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MS-MS Data

Tandem mass spectrometry (MS-MS) data provides further structural information through

fragmentation analysis.[1]

Precursor Ion (m/z) Precursor Type Collision Energy
Major Fragment
Ions (m/z)

367.0986 [M+H]⁺ Not Specified 254.9, 236.9, 254

LC-MS Data

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for the

analysis of Fluroxypyr-meptyl.[1]

Precursor Ion (m/z) Adduct
Fragmentation
Mode

Major Fragment
Ions (m/z)

367.0986 [M+H]⁺ HCD

254.9734, 208.9679,

236.9629, 196.9679,

57.0699

Experimental Protocols
The following sections outline generalized experimental protocols for the spectroscopic

analysis of Fluroxypyr-meptyl. These should be adapted and optimized for specific

instrumentation and analytical requirements.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the Fluroxypyr-meptyl analytical standard in

approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer

(e.g., 400 MHz or higher).
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¹H NMR: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled experiment is typically performed with a 45° pulse width and a

longer relaxation delay (2-5 seconds).

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the sample is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the mid-IR range (typically 4000-400 cm⁻¹).

Background Correction: A background spectrum of the empty sample holder (or pure KBr

pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS or LC-MS)
Sample Preparation: Prepare a dilute solution of Fluroxypyr-meptyl in a suitable solvent

(e.g., acetonitrile, methanol, or ethyl acetate). The concentration will depend on the

sensitivity of the instrument.

Chromatographic Separation (if applicable):

GC: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that

allows for the separation of Fluroxypyr-meptyl from other components.

LC: Use a C18 reversed-phase column with a mobile phase gradient of water and

acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to

improve ionization.

Mass Spectrometry:

Ionization: For GC-MS, Electron Ionization (EI) is common. For LC-MS, Electrospray

Ionization (ESI) is typically used.
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Mass Analysis: Acquire mass spectra in full scan mode to identify the molecular ion and

fragmentation patterns. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple

Reaction Monitoring (MRM) can be used for higher sensitivity and selectivity.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation and

identification of an organic compound like Fluroxypyr-meptyl using a combination of

spectroscopic techniques.
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Caption: A logical workflow for the spectroscopic analysis of Fluroxypyr-meptyl.

This guide provides a foundational understanding of the spectroscopic characteristics of

Fluroxypyr-meptyl. For definitive identification and quantification, it is always recommended to

compare the obtained spectra with those of a certified reference standard under identical

experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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